Cas no 15832-69-6 (4-Bromo-a-methyl-a-phenylbenzenemethanol)

4-Bromo-a-methyl-a-phenylbenzenemethanol Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol, 4-bromo-a-methyl-a-phenyl-
- DS-020159
- 1-(4-bromophenyl)-1-phenyl-ethanol
- SCHEMBL1128869
- 1-(4-bromophenyl)-1-phenylethanol
- 15832-69-6
- 4-Bromo-alpha-methyl-alpha-phenylbenzenemethanol
- MFCD12068085
- 1-(4-Bromo-phenyl)-1-phenyl-ethanol
- MSJPHIFIUXSDAB-UHFFFAOYSA-N
- 1-(4-BROMOPHENYL)-1-PHENYLETHAN-1-OL
- 4-Bromo-a-methyl-a-phenylbenzenemethanol
-
- Inchi: InChI=1S/C14H13BrO/c1-14(16,11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,16H,1H3
- InChI Key: MSJPHIFIUXSDAB-UHFFFAOYSA-N
- SMILES: CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)O
Computed Properties
- Exact Mass: 276.01499
- Monoisotopic Mass: 276.01498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
4-Bromo-a-methyl-a-phenylbenzenemethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B688815-5g |
4-Bromo-a-methyl-a-phenylbenzenemethanol |
15832-69-6 | 5g |
$ 1677.00 | 2023-04-18 | ||
abcr | AB604402-1g |
4-Bromo-alpha-methyl-alpha-phenylbenzenemethanol; . |
15832-69-6 | 1g |
€742.30 | 2024-07-19 | ||
TRC | B688815-500mg |
4-Bromo-a-methyl-a-phenylbenzenemethanol |
15832-69-6 | 500mg |
$ 201.00 | 2023-09-08 | ||
TRC | B688815-2.5g |
4-Bromo-a-methyl-a-phenylbenzenemethanol |
15832-69-6 | 2.5g |
$ 874.00 | 2023-09-08 | ||
abcr | AB604402-500mg |
4-Bromo-alpha-methyl-alpha-phenylbenzenemethanol; . |
15832-69-6 | 500mg |
€545.40 | 2024-07-19 | ||
TRC | B688815-1g |
4-Bromo-a-methyl-a-phenylbenzenemethanol |
15832-69-6 | 1g |
$ 374.00 | 2023-09-08 | ||
abcr | AB604402-250mg |
4-Bromo-alpha-methyl-alpha-phenylbenzenemethanol; . |
15832-69-6 | 250mg |
€398.00 | 2024-07-19 |
4-Bromo-a-methyl-a-phenylbenzenemethanol Related Literature
-
Chao-Chi Shu,Shuangliu Zhou,Han-Mou Gau RSC Adv. 2015 5 98391
-
Guan-Wu Wang Chem. Soc. Rev. 2013 42 7668
Additional information on 4-Bromo-a-methyl-a-phenylbenzenemethanol
4-Bromo-α-Methyl-α-Phenylbenzenemethanol (CAS No. 15832-69-6): A Comprehensive Overview
4-Bromo-α-methyl-α-phenylbenzenemethanol (CAS No. 15832-69-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as 4-bromo-a-methyl-a-phenylbenzyl alcohol, is characterized by its unique molecular structure and diverse applications in various scientific and industrial processes.
The chemical formula of 4-Bromo-α-methyl-α-phenylbenzenemethanol is C10H11BrO, with a molecular weight of approximately 219.10 g/mol. The compound features a benzene ring substituted with a bromine atom at the para position, a methyl group, and a phenyl group attached to the same carbon atom as the hydroxyl group. This specific arrangement of functional groups imparts unique physical and chemical properties to the molecule.
In terms of physical properties, 4-Bromo-α-methyl-α-phenylbenzenemethanol is a white crystalline solid at room temperature. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and dichloromethane. The compound's melting point is around 75°C, and it has a boiling point of approximately 250°C under standard atmospheric conditions.
The synthesis of 4-Bromo-α-methyl-α-phenylbenzenemethanol can be achieved through various routes, including Grignard reactions and Friedel-Crafts alkylation. One common method involves the reaction of 4-bromobenzaldehyde with phenylmagnesium bromide followed by reduction with sodium borohydride. This synthetic pathway provides a high yield and purity of the final product, making it suitable for both laboratory-scale synthesis and industrial production.
In the realm of biochemistry and pharmaceutical research, 4-Bromo-α-methyl-α-phenylbenzenemethanol has shown promising potential as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its use in the development of novel drugs targeting various diseases. For instance, researchers at the University of California have investigated its role as a precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are widely used in the treatment of depression and anxiety disorders.
Beyond its applications in drug development, 4-Bromo-α-methyl-α-phenylbenzenemethanol has also been studied for its potential as a ligand in metal coordination chemistry. Its ability to form stable complexes with transition metals makes it an attractive candidate for use in catalytic processes and materials science. A study published in the Journal of Inorganic Chemistry highlighted its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating improved yields and selectivity compared to traditional ligands.
The environmental impact of 4-Bromo-α-methyl-α-phenylbenzenemethanol is another area of ongoing research. While the compound itself is not classified as hazardous, its production and disposal must be managed carefully to minimize any potential environmental risks. Studies have shown that proper waste management practices and green chemistry principles can significantly reduce the ecological footprint associated with its synthesis and use.
In conclusion, 4-Bromo-α-methyl-α-phenylbenzenemethanol (CAS No. 15832-69-6) is a multifaceted compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical research. Its unique molecular structure and versatile properties make it an invaluable tool for scientists and researchers working in these fields. As ongoing research continues to uncover new uses and applications for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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